Absence of Comparator‑Based Quantitative Biological Data for CAS 851132-46-2
No primary research paper, patent, or authoritative database reports a quantitative IC50, EC50, Ki, or selectivity index for 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide against any biological target. Without such data, no numerical differentiation can be made against the closest structural analogues (e.g., 4‑chlorophenyl, 4‑fluorophenyl, or 4‑nitrophenyl congeners), which themselves also lack published activity values [1]. The only quantitative anchor available for the ITA class comes from Zhan et al. (2009), where the most potent compounds (4a5 and 4a2) showed EC50 values of 0.18 µM and 0.20 µM against wild‑type HIV‑1 in MT‑4 cells, while the lead compound L1 gave an EC50 of 2.053 µM [1]. These values, however, were obtained on anilide derivatives that differ substantially from the naphthalen‑1‑yl acetamide structure of CAS 851132-46-2. Therefore, this compound cannot currently be prioritized over an analog based on quantitative performance evidence.
| Evidence Dimension | Anti-HIV-1 activity (EC50) – class benchmark only |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | ITA lead L1: EC50 = 2.053 µM; ITA 4a5: EC50 = 0.18 µM (MT‑4 cells, HIV‑1 IIIB) [1] |
| Quantified Difference | Not calculable |
| Conditions | MT‑4 cell-based assay, wild‑type HIV‑1 strain IIIB |
Why This Matters
Any procurement decision that requires proven biological activity must await the generation of primary screening data for CAS 851132-46-2.
- [1] Zhan P, Liu X, Zhu J, Fang Z, Li Z, Pannecouque C, De Clercq E. Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorg. Med. Chem. 2009, 17, 5775–5781. View Source
